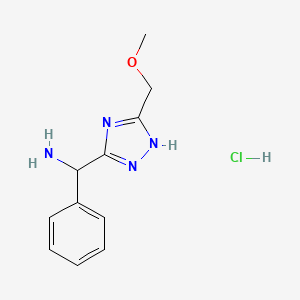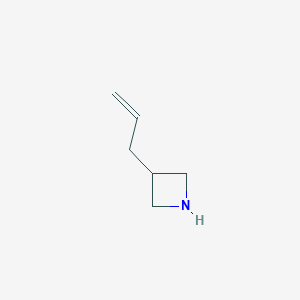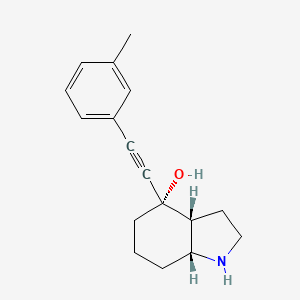
(1-Bromo-2-phenylethyl)benzene
概要
説明
(1-Bromo-2-phenylethyl)benzene, also known as β-phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It is a derivative of benzene, where a bromine atom is attached to the second carbon of a phenylethyl group. This compound is of significant interest in organic chemistry due to its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: (1-Bromo-2-phenylethyl)benzene can be synthesized through the bromination of phenylethyl derivatives. One common method involves the reaction of phenylethyl alcohol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination reactions but on a larger scale. The process involves the use of bromine and a suitable catalyst to facilitate the reaction, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions: (1-Bromo-2-phenylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenylethyl ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield phenylethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Substitution: Phenylethyl derivatives with various functional groups.
Oxidation: Phenylethyl ketones or carboxylic acids.
Reduction: Phenylethyl derivatives without the bromine atom.
科学的研究の応用
(1-Bromo-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a precursor for biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, flavoring agents, and as a flame retardant.
作用機序
The mechanism of action of (1-Bromo-2-phenylethyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. The compound’s reactivity is influenced by the electron-donating or withdrawing effects of the phenyl group, which can stabilize or destabilize the intermediate species formed during the reaction .
類似化合物との比較
- (2-Bromoethyl)benzene
- Phenylethyl bromide
- β-Phenylethyl bromide
- 1-Bromo-2-phenylethane
Comparison: (1-Bromo-2-phenylethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
(1-bromo-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKIBFRKXFXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500507 | |
| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-97-5 | |
| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)



![2-[(2s)-Pyrrolidin-2-yl]acetamide](/img/structure/B1652909.png)




![N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline](/img/structure/B1652916.png)

![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)


